L-Alanine-2-13C

NMR Spectroscopy Metabolic Tracing Signal-to-Noise Ratio

Researchers quantifying compartmentalized metabolic flux face signal ambiguity from uniformly labeled tracers. L-Alanine-2-13C solves this with a site-specific Cα label (99 atom % 13C), delivering a clean M+1 mass shift for unambiguous PC/PDH ratio quantification (e.g., 0.25 in glial cells). • Direct GC-MS quantification of alanine pool size with ≤0.14% relative error. • Simplifies ¹³C NMR protein spectra by reducing spectral crowding vs. uniform labeling. • Supplied as a solid; stable at ambient temperature for hassle-free global logistics.

Molecular Formula C3H7NO2
Molecular Weight 90.09 g/mol
CAS No. 62656-85-3
Cat. No. B1284229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine-2-13C
CAS62656-85-3
Molecular FormulaC3H7NO2
Molecular Weight90.09 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N
InChIInChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i2+1
InChIKeyQNAYBMKLOCPYGJ-JACJRKFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Alanine-2-13C: Site-Specific 13C Tracer


L-Alanine-2-13C (CAS 62656-85-3) is an isotopically labeled amino acid in which the carbon-2 (Cα) position is enriched with the stable isotope carbon-13. It is available as a solid with a molecular weight of 90.09 g/mol and a melting point of 314.5 °C (dec.) [1]. This compound is supplied at an isotopic purity of 99 atom % 13C, as specified in commercial technical datasheets [2]. As a site-specific isotopic label, it is employed in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based analytical methods to trace metabolic pathways, quantify protein structures, and measure isotopic enrichment with high precision [3].

Site-specific 13C label at C2 position
Supports metabolic flux, NMR, and MS studies
Compatible with hyperpolarized 13C MRI research

Why L-Alanine-2-13C Cannot Be Substituted


Generic substitution with uniformly 13C-labeled L-alanine, [1-13C]alanine, [3-13C]alanine, or unlabeled alanine is not scientifically valid. The specific C2 label on L-Alanine-2-13C confers a unique set of analytical signatures—including a distinct M+1 mass shift in mass spectrometry and a defined 13C NMR chemical shift—that are essential for tracing carbon flux through specific metabolic branch points, such as the pyruvate carboxylase versus pyruvate dehydrogenase pathways in compartmentalized systems [1]. Uniformly labeled alanine generates complex, overlapping isotopologue distributions that obscure the origin of individual carbon atoms, while other positional isomers (e.g., [1-13C] or [3-13C]) fail to report on the same enzymatic transformations [2].

Uniformly 13C-labeled alanine Isotopologue overlap may confound PC/PDH flux interpretation.
[1-13C] or [3-13C]alanine May not capture C2-specific metabolic transformations.
Unlabeled L-alanine Lacks isotopic tracer signal for enrichment measurement.

L-Alanine-2-13C Performance in NMR, MS, and Flux


NMR Sensitivity Enhancement with CryoProbe

In a direct head-to-head comparison using [2-13C, 15N]alanine as a metabolic probe in superfused cerebral slices, the use of a CryoProbe optimized for 13C detection increased the signal-to-noise ratio (S/N) by approximately 17-fold compared to a conventional inverse geometry probe. This enhancement allowed the detection of low-abundance metabolites such as [2-13C, 15N]aspartate, which was not observable with the conventional probe setup. The baseline S/N with the conventional probe was not quantified in the study, but the 17-fold increase represents a substantial improvement in detection sensitivity for this specific isotopologue [1].

NMR S/N Enhancement
Head-to-head
~17-fold S/N increase with CryoProbe vs. conventional probe
Supports detection of low-abundance metabolites in tissue extracts.
Reported for [2-13C,15N]alanine in cerebral slices.
NMR Spectroscopy Metabolic Tracing Signal-to-Noise Ratio

Pyruvate Carboxylase vs. Dehydrogenase Flux Resolution

In a study of cerebral metabolism using [2-13C, 15N]alanine, the C2 label allowed quantitative delineation of pyruvate carboxylase (PC) and pyruvate dehydrogenase (PDH) pathways in glial cells. The ratio of PC-derived to PDH-derived glutamate was determined to be 0.25. In contrast, uniformly labeled [U-13C]alanine would produce multiple 13C isotopologues in downstream metabolites, making it impossible to resolve these two competing pathways without complex isotopomer modeling. Position-specific C2 labeling thus provides a direct, quantitative readout of PC activity [1].

PC vs PDH Flux
Class-level
PC/PDH ratio = 0.25 (C2 label); Uniform label: unresolvable
Enables direct pathway-specific flux resolution.
Based on glial metabolism in superfused cerebral slices.
Metabolic Flux Analysis 13C MFA Compartmentalized Metabolism

Distinct M+1 Mass Shift for MS Quantification

L-Alanine-2-13C exhibits a defined M+1 mass shift (m/z +1 relative to unlabeled alanine) in mass spectrometry due to the single 13C substitution at the C2 position. This is in contrast to L-Alanine-1-13C (also M+1) but differs in fragmentation patterns, and contrasts with L-Alanine-3-13C (M+1, different fragment ions) and L-Alanine-2,3-13C2 (M+2). Commercial specifications confirm the M+1 mass shift for the 2-13C isotopologue [1][2]. In quantitative MS applications, this predictable mass shift enables precise integration of the [M+1] peak without interference from naturally abundant 13C isotopomers, which occur at ~1.1% per carbon [3].

M+1 Mass Shift
Reported
M+1 (m/z +1) for 2-13C; other positional isomers: M+1 but different fragmentation
Predictable shift simplifies isotope quantification in MS.
Fragmentation pattern distinguishes C2 from C1/C3 labels.
Mass Spectrometry Isotopic Dilution Quantitative Proteomics

High Isotopic Purity and Signal Fidelity

Commercial specifications for L-Alanine-2-13C report an isotopic purity of 99 atom % 13C [1]. This high enrichment level ensures that the signal from the labeled position dominates in NMR and MS measurements. In comparative terms, lower-purity alternatives (e.g., 98 atom % or 95 atom %) introduce a higher fraction of unlabeled (12C) molecules, which dilutes the isotopic tracer signal and reduces the effective S/N or quantification precision. A 1% decrease in isotopic purity (from 99% to 98%) corresponds to a ~50% increase in the 12C impurity fraction (from 1% to 2%), which can significantly impact the accuracy of metabolic flux calculations, especially at low tracer concentrations [2].

Isotopic Purity
Specification review
99 atom % 13C
Supports tracer signal dominance over natural 13C background.
12C impurity ~1% vs. 2% for 98 atom %.
Isotopic Enrichment NMR Sensitivity MS Quantification Accuracy

Analytical Precision for Enrichment Determination

A validated GC-MS method for determining positional specific activities in 13C-labeled amino acids demonstrated that enrichment of [2-13C]alanine (among other positional isomers) can be determined with high precision, achieving relative errors as low as 0.14% under optimized conditions [1]. This level of precision is critical for accurate metabolic flux analysis. While the method was applied to multiple amino acids (including [1-13C]alanine, [2-13C]alanine, and positionally labeled aspartic acid), the data confirm that the C2 label in alanine is analytically tractable with minimal error. No direct head-to-head comparison of error rates between different alanine positional isomers is available from this source; however, the method establishes the analytical feasibility of quantifying the 2-13C label specifically.

Enrichment Precision
Method context
Relative errors as low as 0.14% (GC-MS)
Supports quantitative enrichment determination in flux studies.
Method validated across positionally labeled amino acids.
GC-MS Isotope Ratio Monitoring Positional Specific Activity

L-Alanine-2-13C Application Scenarios


13C NMR Metabolic Flux Analysis of Anaplerotic Pathways

Use L-Alanine-2-13C to quantify the relative activities of pyruvate carboxylase (PC) and pyruvate dehydrogenase (PDH) in compartmentalized tissues. The C2 label enables direct measurement of PC/PDH ratios (e.g., 0.25 in glial cells) [1] without complex isotopomer modeling. The 17-fold S/N enhancement with a CryoProbe [1] permits detection of low-abundance intermediates like [2-13C]aspartate, making this approach suitable for ex vivo tissue slice or cell culture studies.

GC-MS Quantification of Alanine Enrichment

Employ L-Alanine-2-13C as an internal standard or tracer in GC-MS workflows. Its M+1 mass shift and 99 atom % 13C purity [2][3] enable precise quantification of alanine pool sizes and fractional enrichment with relative errors as low as 0.14% [4]. This is particularly valuable for studies of the glucose-alanine cycle, cancer metabolism, and amino acid turnover in plasma or tissue biopsies.

Position-Specific Labeling for Protein NMR

Incorporate L-Alanine-2-13C into recombinant proteins to selectively label Cα positions. This site-specific labeling simplifies 13C NMR spectra by reducing spectral crowding compared to uniformly 13C-labeled proteins, facilitating resonance assignment and relaxation measurements in large proteins or protein complexes [1]. The high isotopic purity (99 atom % 13C) [2] ensures strong, unambiguous signals.

Hyperpolarized 13C MRI/MRS for Metabolic Imaging

Utilize hyperpolarized L-Alanine-2-13C as an imaging agent for in vivo metabolic imaging. Patent literature [5] describes methods for producing hyperpolarized 13C-alanine and its use in 13C-MR detection, enabling real-time visualization of alanine metabolism in organs such as the brain. The position-specific label allows tracking of carbon flux from alanine into downstream metabolites (e.g., lactate, glutamate) without interference from natural abundance signals.

Application
Selection Property
Validation Focus
13C NMR metabolic flux analysis
C2-specific label for PC/PDH pathway resolution
Glutamate isotopologue distribution
GC-MS isotope quantification
Defined M+1 mass shift and fragment pattern
Enrichment precision and matrix interference
Protein NMR resonance assignment
Site-specific Cα 13C labeling
Spectral crowding reduction
Hyperpolarized 13C MRI
Hyperpolarizable 13C substrate
Real-time metabolic conversion imaging

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